An In-depth Technical Guide to 3,6-Dichloropyridazin-4-amine: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to 3,6-Dichloropyridazin-4-amine: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazin-4-amine is a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid heterocyclic core, adorned with reactive chloro-substituents and a nucleophilic amino group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and purification, and insights into its chemical reactivity.
Chemical Structure and Identification
The molecular structure of 3,6-Dichloropyridazin-4-amine consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an amine group at position 4.
-
IUPAC Name: 3,6-dichloropyridazin-4-amine
-
CAS Number: 823-58-5
-
Molecular Formula: C₄H₃Cl₂N₃
-
Molecular Weight: 163.99 g/mol
-
Canonical SMILES: C1=C(C(=NN=C1Cl)Cl)N
-
InChI Key: HODYDVHWWMTUEL-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 3,6-Dichloropyridazin-4-amine is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Physical State | White to gray or brown powder/crystal | [1] |
| Melting Point | 195.0 to 207.0 °C | [1] |
| Boiling Point | 363 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.606 g/cm³ (Predicted) | [2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.16 (s, 2H, -NH₂), 6.82 (s, 1H, Ar-H) | [3] |
| Mass Spectrometry (ESI+) | m/z 164 (M+H)⁺ | [3] |
| Purity | >97.0% (HPLC) | [1] |
Experimental Protocols
Synthesis of 3,6-Dichloropyridazin-4-amine
4.1.1. Conventional Synthesis from 3,4,6-Trichloropyridazine
This protocol describes the synthesis of 3,6-Dichloropyridazin-4-amine via nucleophilic aromatic substitution of 3,4,6-trichloropyridazine with ammonia.
-
Materials:
-
3,4,6-Trichloropyridazine
-
14.8 N Ammonium hydroxide solution
-
500 mL stainless steel pressure flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).
-
Carefully add 200 mL of 14.8 N ammonium hydroxide solution to the flask.
-
Seal the pressure flask and stir the reaction mixture at 75 °C for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry to afford 3,6-dichloropyridazin-4-amine. (Expected yield: ~76%).
-
4.1.2. Microwave-Assisted Synthesis
This method offers a more rapid synthesis compared to the conventional approach.
-
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
20 mL thick-wall borosilicate glass vial with a lid
-
CEM Discover S-Class microwave reactor (or equivalent)
-
Filtration apparatus
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a 20 mL thick-wall borosilicate glass vial, combine 3,6-dichloropyridazine (1.5 g) and 5 mL of ammonium hydroxide solution.
-
Seal the vial with a lid and place it in the microwave reactor.
-
Irradiate the mixture for 30 minutes at 120 °C (300W power).
-
After cooling, a precipitate will have formed.
-
Filter the precipitate and wash it with a mixture of ethyl acetate:hexane (3:7).
-
Dry the resulting light yellowish-white solid to obtain 3-amino-6-chloropyridazine (a related compound, showcasing the amination of a dichloropyridazine).[4]
-
Purification of 3,6-Dichloropyridazin-4-amine
4.2.1. Recrystallization
-
General Guidance: The choice of solvent for recrystallization is crucial and often requires empirical determination. For amine-containing compounds, polar solvents or solvent mixtures are generally effective.
-
Potential Solvents/Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate. Slowly add hexane as an anti-solvent until persistent cloudiness is observed. Reheat to clarify and then cool slowly.
-
Acidic Solvents: For basic compounds like amines, recrystallization from dilute acetic acid in water can be effective.[5]
-
4.2.2. Column Chromatography
-
Stationary Phase: Silica gel is commonly used, but for basic amines, it can lead to peak tailing and poor separation due to strong interactions. To mitigate this, either a mobile phase modifier or an alternative stationary phase is recommended.
-
Mobile Phase Systems:
-
With Modifier: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can be used to improve separation on silica gel.[6]
-
Alternative Stationary Phase: Using basic alumina or an amine-functionalized silica column can provide better results for the purification of basic amines with neutral solvent systems like hexane/ethyl acetate.[6]
-
Chemical Reactivity and Synthetic Applications
3,6-Dichloropyridazin-4-amine is a valuable intermediate in organic synthesis due to the differential reactivity of its functional groups.
Nucleophilic Aromatic Substitution
The chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. The reactivity of the chlorine atoms can be influenced by the electronic effects of the amino group.
Suzuki-Miyaura Cross-Coupling
The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of biaryl and heteroaryl compounds.
The general workflow for a Suzuki-Miyaura coupling involving 3,6-Dichloropyridazin-4-amine is depicted in the following diagram:
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A detailed representation of this catalytic cycle is provided below:
Safety and Handling
3,6-Dichloropyridazin-4-amine should be handled by qualified professionals familiar with the potential hazards of chemical reagents.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,6-Dichloropyridazin-4-amine is a key heterocyclic building block with significant potential in the development of novel chemical entities for pharmaceutical and agrochemical applications. Its well-defined structure and versatile reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides essential information for researchers to effectively utilize this compound in their synthetic endeavors.
